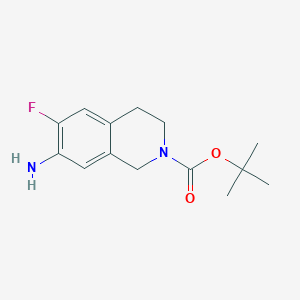
tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound belonging to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom on the isoquinoline structure. Isoquinolines are known for their diverse biological activities and are often used in pharmaceutical research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone under acidic conditions. The resulting intermediate is then subjected to further functional group modifications to introduce the tert-butyl, amino, and fluorine groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Isoquinolines, including tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
作用機序
The mechanism by which tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The exact mechanism may vary depending on the specific application and biological system under study.
類似化合物との比較
Tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a nitro group instead of an amino group.
Tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but without the fluorine atom.
Tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with the positions of the amino and fluorine groups reversed.
Uniqueness: The presence of both an amino and a fluorine group on the isoquinoline ring makes tert-Butyl 7-amino-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate unique, as these functional groups can modulate its chemical and biological properties in distinct ways.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
特性
分子式 |
C14H19FN2O2 |
|---|---|
分子量 |
266.31 g/mol |
IUPAC名 |
tert-butyl 7-amino-6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-6-11(15)12(16)7-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3 |
InChIキー |
USPFOFZECUFFCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
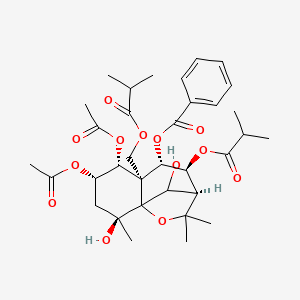

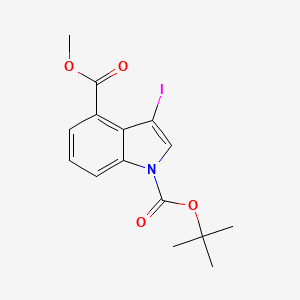
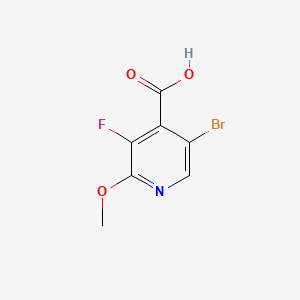

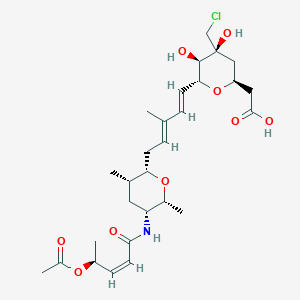
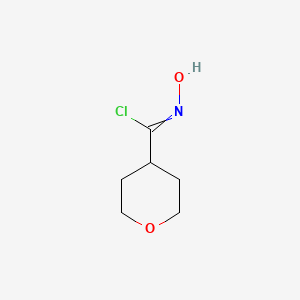
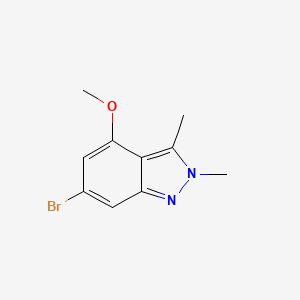
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
![3-Bromo-2-methyl-4,5-dihydrocyclopenta[c]pyrrol-6-one](/img/structure/B15363966.png)

